

An In-depth Technical Guide to 3-Methoxy-5-methylbenzenesulfonyl Chloride

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Compound of Interest

Compound Name:	<i>3-Methoxy-5-methylbenzenesulfonyl chloride</i>
CAS No.:	861560-21-6
Cat. No.:	B3159422

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Abstract

This technical guide provides a comprehensive overview of **3-Methoxy-5-methylbenzenesulfonyl chloride** (CAS No. 861560-21-6), a key aromatic sulfonyl chloride intermediate. The document is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries. It delves into the presumptive synthesis pathways, mechanistic underpinnings, applications in medicinal chemistry, and physicochemical properties of the compound. While the precise first synthesis of this specific isomer is not prominently documented in seminal literature, this guide constructs its scientific narrative based on established principles of organic chemistry and extensive data on analogous compounds.

Introduction and Strategic Importance

3-Methoxy-5-methylbenzenesulfonyl chloride is a substituted aromatic organic compound featuring a sulfonyl chloride functional group. This functional group makes it a highly reactive and versatile intermediate in organic synthesis. The sulfonyl chloride moiety is an excellent

electrophile, readily reacting with a wide array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants.[1] The specific substitution pattern of **3-Methoxy-5-methylbenzenesulfonyl chloride**—a meta-disposed methoxy and methyl group—offers a unique electronic and steric profile. These substituents can be strategically utilized by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, lipophilicity, metabolic stability, and target binding interactions.[2]

Synthesis and Mechanistic Insights

While a specific discovery paper for **3-Methoxy-5-methylbenzenesulfonyl chloride** is not readily available in historical archives, its synthesis logically follows well-established and industrially scalable methodologies for the preparation of arylsulfonyl chlorides.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most direct and widely practiced method for synthesizing arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic precursor.[2] For the target molecule, the precursor is 3-methylanisole (also known as 3-methoxytoluene).[3][4]

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. Chlorosulfonic acid (ClSO_3H) serves as the source of the electrophile. The methoxy ($-\text{OCH}_3$) and methyl ($-\text{CH}_3$) groups on the aromatic ring are ortho-, para-directing activators. However, due to steric hindrance from the methyl group at position 3 and the methoxy group at position 5, the sulfonation is directed to the positions of lowest steric hindrance, primarily position 1.

Reaction Mechanism:

- **Generation of the Electrophile:** Chlorosulfonic acid is a potent electrophile.
- **Nucleophilic Attack:** The electron-rich aromatic ring of 3-methylanisole attacks the sulfur atom of chlorosulfonic acid. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

- Rearomatization: A base (such as a chloride ion or another molecule of chlorosulfonic acid) abstracts a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and yielding the final product.

The reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to minimize the formation of isomeric byproducts and disulfonated species.[2]

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for the chlorosulfonation of substituted anisoles.[2][5]

Objective: To synthesize **3-Methoxy-5-methylbenzenesulfonyl chloride**.

Materials:

- 3-Methylanisole (Precursor)
- Chlorosulfonic acid (Reagent)
- Dichloromethane (DCM) (Solvent)
- Crushed Ice / Ice Water (for quenching)
- Saturated Sodium Bicarbonate Solution (for washing)
- Anhydrous Sodium Sulfate (for drying)

Procedure:

- In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, dissolve 3-methylanisole in dichloromethane.
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add chlorosulfonic acid (typically 1.2 to 3 molar equivalents) dropwise from the dropping funnel while vigorously stirring and maintaining the internal temperature between 0-5 °C. The evolution of HCl gas will be observed.

- After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is deemed complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.
- Separate the organic layer. Wash it sequentially with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude **3-methoxy-5-methylbenzenesulfonyl chloride**. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Development

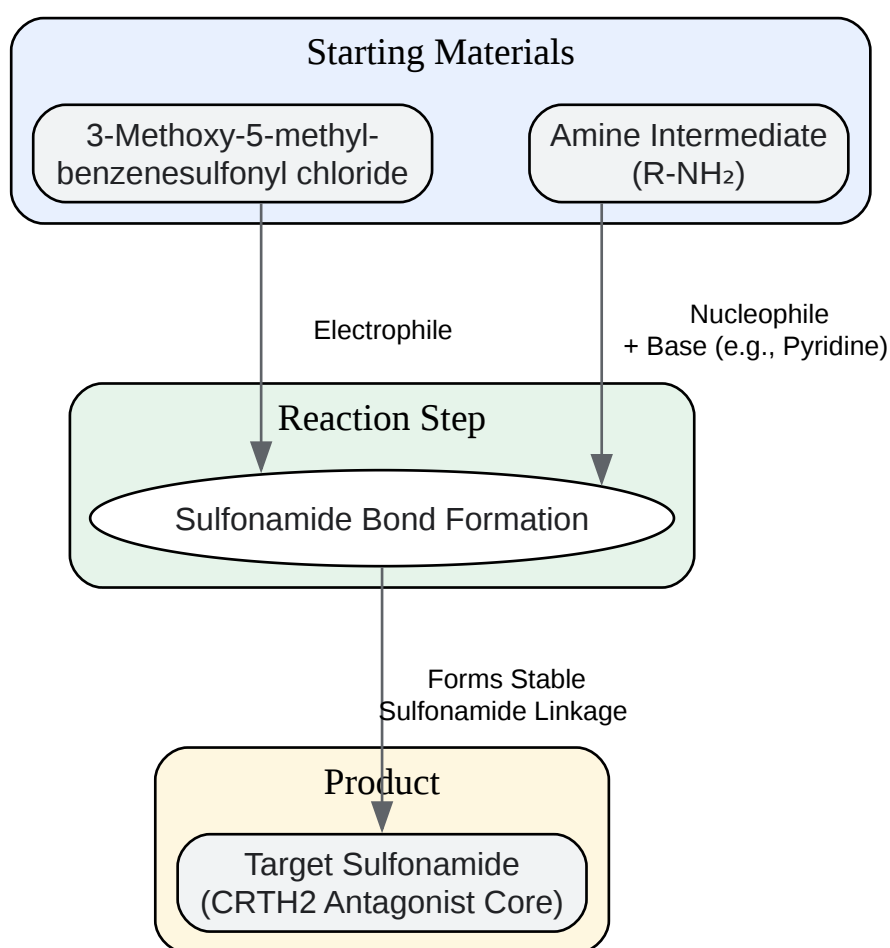
The primary utility of **3-Methoxy-5-methylbenzenesulfonyl chloride** lies in its role as a molecular scaffold for the synthesis of complex sulfonamides. A significant area of application is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). CRTH2 is a G-protein coupled receptor involved in inflammatory and allergic responses, making it an attractive target for diseases like asthma and allergic rhinitis.^{[2][5]}

Representative Application: Synthesis of a CRTH2 Antagonist Core

The following scheme illustrates a representative synthesis where **3-Methoxy-5-methylbenzenesulfonyl chloride** could be used to create the core structure of a potential CRTH2 antagonist, based on scaffolds described in the patent literature.^[5]

Workflow:

- Sulfonamide Formation: **3-Methoxy-5-methylbenzenesulfonyl chloride** is reacted with a suitable primary or secondary amine (here, a generic amine R-NH₂) in the presence of a non-nucleophilic base like pyridine or triethylamine.
- Reaction: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
- Product: The chloride ion is displaced, and after deprotonation by the base, the stable sulfonamide linkage is formed, yielding the target molecule.



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Caption: Representative workflow for synthesizing a sulfonamide core.

Physicochemical and Spectroscopic Properties

A precise experimental determination of all physical properties is dependent on the purity of the sample. The data below is a consolidation of information from various chemical suppliers and computational models.[6]

Physical and Chemical Data

Property	Value	Source
CAS Number	861560-21-6	[6]
Molecular Formula	C ₈ H ₉ ClO ₃ S	[6]
Molecular Weight	220.67 g/mol	[6]
Appearance	Solid (predicted/typical)	
Storage	Sealed in dry, 2-8°C	[6]
SMILES	O=S(C1=CC(C)=CC(OC)=C1) (Cl)=O	[6]
LogP (predicted)	1.93	[6]
TPSA (predicted)	43.37 Å ²	[6]

Predicted Spectroscopic Data

While specific, published spectra for this compound are not readily available, its ¹H and ¹³C NMR, as well as IR spectra, can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic Protons (3H): Three signals would be expected in the aromatic region (~7.0-7.8 ppm). Due to the meta-substitution, they would likely appear as singlets or narrow multiplets.
- Methoxy Protons (-OCH₃, 3H): A sharp singlet would be expected around 3.8-4.0 ppm.
- Methyl Protons (-CH₃, 3H): A sharp singlet would be expected around 2.4-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

- Aromatic Carbons (6C): Six distinct signals are expected in the range of ~110-160 ppm. The carbon attached to the methoxy group would be the most deshielded.
- Methoxy Carbon (-OCH₃, 1C): A signal around 55-60 ppm.
- Methyl Carbon (-CH₃, 1C): A signal around 20-22 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the sulfonyl chloride group.

- S=O Asymmetric Stretch: Strong band at ~1370-1410 cm⁻¹
- S=O Symmetric Stretch: Strong band at ~1160-1204 cm⁻¹
- C-H Stretching (Aromatic & Aliphatic): Bands around 2850-3100 cm⁻¹
- C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Safety and Handling

3-Methoxy-5-methylbenzenesulfonyl chloride is a reactive chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is corrosive and a lachrymator. It will react with water and other nucleophiles, including moisture in the air, to release corrosive hydrochloric acid (HCl) gas.

- Personal Protective Equipment (PPE): Safety goggles, a face shield, chemical-resistant gloves, and a lab coat are mandatory.
- Handling: Avoid inhalation of dust and vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, alcohols, amines). The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6]

Conclusion

3-Methoxy-5-methylbenzenesulfonyl chloride stands as a valuable, albeit specialized, building block for organic synthesis, particularly within the realm of drug discovery. Its synthesis

is rooted in the fundamental and scalable process of chlorosulfonation, a testament to the enduring utility of classic electrophilic aromatic substitution reactions. The strategic placement of its methoxy and methyl substituents provides a nuanced tool for medicinal chemists to modulate molecular properties, with significant potential in the development of novel therapeutics targeting inflammatory pathways, such as CRTH2 antagonists. This guide has synthesized the available chemical knowledge to provide a robust framework for understanding and utilizing this important chemical intermediate.

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